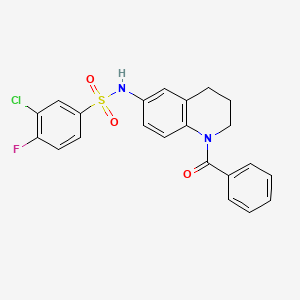

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide

描述

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted at position 1 with a benzoyl group and at position 6 with a sulfonamide moiety linked to a 3-chloro-4-fluorophenyl ring. The tetrahydroquinoline core is analogous to pharmacophores in compounds targeting parasitic or viral proteases, such as falcipain-2/3 (FP-2/3) in Plasmodium falciparum .

属性

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN2O3S/c23-19-14-18(9-10-20(19)24)30(28,29)25-17-8-11-21-16(13-17)7-4-12-26(21)22(27)15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14,25H,4,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEKWNPQCQPPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Compound: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

- Structure: Features a 1-methyltetrahydroquinoline core linked to an ethanediamide (oxamide) group and a benzodioxolyl moiety.

- Activity : Potent dual inhibitor of FP-2 and FP-3 (IC₅₀ < 1 µM) but lacks structural data for binding validation .

- The absence of halogen substituents (Cl/F) in QOD might also limit hydrophobic interactions compared to the target compound .

Indole Carboxamide Derivative (ICD)

Compound: N-{3-[(Biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide

- Structure : Combines an indole carboxamide with a biphenyl carbonyl group.

- Activity : Dual FP-2/3 inhibitor (IC₅₀ ~ 0.8 µM) but exhibits off-target toxicity in mammalian cells .

Sulfonamide-Based Analogs

Example : Dorzolamide (a carbonic anhydrase inhibitor)

- Structure: Thienothiopyran-2-sulfonamide core.

- However, the tetrahydroquinoline scaffold in the target may confer unique steric and electronic properties for protease inhibition .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Methodologies for Comparative Analysis

Discussion of Methodologies

- Structural Elucidation : The target compound’s crystallization (e.g., via SHELX ) is essential to map interactions with residues in protease active sites, analogous to studies on QOD and ICD .

- Hydrogen Bonding: The sulfonamide’s -SO₂NH- group can act as both donor and acceptor, enabling versatile hydrogen-bond networks compared to QOD’s oxamide (-CONHCO-) or ICD’s carboxamide (-CONH-) .

- Dynamic Behavior : MD simulations could clarify why halogenated aryl groups (3-Cl, 4-F) enhance target engagement, a feature absent in QOD/ICD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。